Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-
Overview
Description
Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is an organic compound with the molecular formula C15H22O2 It is a derivative of phenol, featuring a cyclohexyl group substituted at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- typically involves the reaction of phenol with 4-hydroxycyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenol and cyclohexyl moieties can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
4-Hydroxycyclohexanone: A cyclohexyl derivative with a hydroxyl group and a ketone functional group.
4-Hydroxybenzyl alcohol: A phenol derivative with a hydroxyl group and a benzyl alcohol moiety.
Uniqueness
Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is unique due to its combination of phenolic and cyclohexyl structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
4-[2-(4-hydroxycyclohexyl)propan-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,14,16-17H,5-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCNAHLZDSJVMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192399 | |
Record name | Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13804-52-9 | |
Record name | Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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